molecular formula C15H25Cl2N3 B13485291 1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride

1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride

Cat. No.: B13485291
M. Wt: 318.3 g/mol
InChI Key: USWBRCIJVMFJOA-UHFFFAOYSA-N
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Description

1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring, a butyl group, and a methylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride typically involves multiple steps, starting with the preparation of the benzodiazole ring. The butyl group is then introduced through alkylation reactions, followed by the addition of the methylpropan-2-amine moiety. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-butyl-1H-1,3-benzodiazol-2-yl)methanol
  • 2-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine

Uniqueness

Compared to similar compounds, 1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride may exhibit unique chemical properties, such as enhanced stability, solubility, or biological activity. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H25Cl2N3

Molecular Weight

318.3 g/mol

IUPAC Name

1-(1-butylbenzimidazol-2-yl)-2-methylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C15H23N3.2ClH/c1-4-5-10-18-13-9-7-6-8-12(13)17-14(18)11-15(2,3)16;;/h6-9H,4-5,10-11,16H2,1-3H3;2*1H

InChI Key

USWBRCIJVMFJOA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CC(C)(C)N.Cl.Cl

Origin of Product

United States

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